c-Myc Peptide Trifluoroacetate c-Myc Peptide Trifluoroacetate c-Myc Peptide Trifluoroacetate is a synthetic peptide corresponding to the C-terminal amino acids (410-419) of human c-myc protein, and participates in regulation of growth-related gene transcription.
Brand Name: Vulcanchem
CAS No.:
VCID: VC3657945
InChI:
SMILES:
Molecular Formula: C₅₃H₈₇F₃N₁₂O₂₃
Molecular Weight: 1317.32

c-Myc Peptide Trifluoroacetate

CAS No.:

Cat. No.: VC3657945

Molecular Formula: C₅₃H₈₇F₃N₁₂O₂₃

Molecular Weight: 1317.32

* For research use only. Not for human or veterinary use.

c-Myc Peptide Trifluoroacetate -

Specification

Molecular Formula C₅₃H₈₇F₃N₁₂O₂₃
Molecular Weight 1317.32

Introduction

Chemical Properties

C-Myc Peptide Trifluoroacetate possesses several distinct chemical properties that make it suitable for research applications. These properties are summarized in the following table:

PropertyDescription
FormulaC53H87F3N12O23
Molecular Weight1317.32
AppearancePowder
Amino Acid SequenceGlu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu
SolubilityWater: 50 mg/mL (37.96 mM); sonication recommended
CAS NumberNot available in the provided search results

The peptide's solubility characteristics are particularly important for laboratory applications. With high water solubility (50 mg/mL or 37.96 mM), the compound can be readily prepared for various experimental procedures, though sonication is often recommended to ensure complete dissolution .

The chemical structure of the peptide includes the trifluoroacetate group, which serves as a counter-ion to stabilize the peptide. This formulation enhances shelf-life and maintains the compound's integrity during storage and handling, making it more suitable for research applications .

Synthesis and Production

The synthesis of C-Myc Peptide Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides of defined sequence. This process allows for the sequential addition of amino acids to a growing chain attached to a solid support.

In SPPS, the peptide is built from the C-terminus to the N-terminus on a solid resin. Each amino acid is added sequentially, with protection and deprotection steps ensuring that only the desired peptide sequence is formed. For C-Myc Peptide Trifluoroacetate, the process involves:

  • Attachment of the first amino acid (Leucine) to the solid support

  • Sequential addition of each subsequent amino acid in the sequence

  • Removal of protective groups

  • Cleavage of the completed peptide from the resin

  • Neutralization with trifluoroacetic acid to form the trifluoroacetate salt

Recent advancements in peptide synthesis technologies have improved the efficiency and yield of C-Myc Peptide production. For instance, researchers have reported the development of flow-based methods for the rapid synthesis of phosphorylated MYC sequences, demonstrating the versatility of these approaches for incorporating various post-translational modifications .

The trifluoroacetate form is achieved by neutralizing the peptide with trifluoroacetic acid at the end of synthesis, which enhances solubility and stability compared to other salt forms of the peptide.

Biological Activity

C-Myc Peptide Trifluoroacetate participates in the regulation of growth-related gene transcription, making it a valuable tool for studying the biological functions of c-myc protein . The biological activity of this peptide is closely related to the role of c-myc in cellular processes.

C-myc plays a critical role in the growth of breast cancer cells, as demonstrated by studies using phosphorothioate antisense oligonucleotides to inhibit c-myc expression . These studies identified the essential role of c-myc in human breast cancer growth, highlighting the potential of targeting c-myc for cancer therapy.

The peptide exhibits significant biological activity related to its role as a transcription factor, participating in the regulation of genes associated with cell cycle progression and apoptosis. Studies have indicated that inhibition of c-myc expression can lead to reduced growth rates in cancer cells, emphasizing its potential as a target for cancer therapies.

C-Myc Peptide Trifluoroacetate has also been used in competitive binding assays to study interactions with anti-c-myc antibodies, providing valuable insights into the molecular mechanisms of c-myc function.

Applications in Research

Cancer Research

C-Myc Peptide Trifluoroacetate has found significant applications in cancer research, particularly in studies of breast cancer. The peptide serves as a valuable tool for investigating the role of c-myc in cancer cell growth and proliferation .

Research has shown that c-myc plays a critical role in the progression of breast cancer, and inhibition of c-myc expression by phosphorothioate antisense oligonucleotide can significantly reduce cancer cell growth. This finding has led to increased interest in developing c-myc-targeted cancer therapies .

Recent studies have focused on developing strategies to target c-myc for cancer treatment. For example, researchers have reported the development of modular synthetic transcriptional repressors (STRs) derived from the bHLH domain of MAX to target MYC . These approaches offer promising new avenues for cancer therapy.

Interaction Studies

C-Myc Peptide Trifluoroacetate has been extensively used in interaction studies to understand how c-myc mediates its effects on cell growth and differentiation. Research indicates that c-myc interacts with various partners, including Max and other transcriptional regulators, influencing gene expression patterns.

A recent study identified a druggable conformational switch in the c-MYC transactivation domain that cycles between closed, inactive, and open, active conformations. Using the polyphenol epigallocatechin gallate (EGCG) to modulate the conformational landscape, researchers demonstrated that inducing a closed conformation impedes c-MYC's interactions with the transformation/transcription domain-associated protein (TRRAP) and the TATA-box binding protein (TBP), which are essential for the transcriptional and oncogenic activities of c-MYC .

These findings provide important insights into structure-activity relationships of c-MYC, opening avenues towards the development of shape-shifting compounds to target c-MYC and other disordered transcription factors for cancer treatment .

Oligonucleotide-Peptide Conjugates

C-Myc Peptide has also been utilized in the preparation of oligonucleotide-peptide conjugates, which are chimeric molecules made by oligonucleotides covalently linked to peptide sequences. These conjugates are produced to transfer some of the biological and/or biophysical properties of peptides to synthetic oligonucleotides .

Specifically, oligonucleotides carrying the c-myc tag-sequence have been prepared using post-synthetic conjugation protocols based on the reactivity of thiol groups. In these methods, a thiolated oligonucleotide reacts with the c-myc peptide carrying a maleimido group .

These oligonucleotide-peptide conjugates have been used for various applications, including nonradioactive labeling systems. Immunodetection assays have demonstrated that oligonucleotides carrying the c-myc peptide can be specifically recognized by anti-c-myc monoclonal antibodies, providing a valuable tool for molecular biology research .

Storage ConditionDuration
Powder at -20°C3 years
In solvent at -80°C1 year
In solvent at -20°C1 month

The peptide should be kept away from moisture to prevent degradation . When preparing stock solutions, it is recommended to select the appropriate solvent according to the solubility of the product. Once prepared, the solution should be stored in separate aliquots to avoid repeated freezing and thawing, which can lead to product failure .

To increase solubility, it is often helpful to heat the tube to 37°C and then oscillate it in an ultrasonic bath for some time . This approach can be particularly useful when preparing concentrated stock solutions.

The following table provides guidance for preparing stock solutions of different concentrations:

Concentration1 mg5 mg10 mg
1 mM0.7591 mL3.7956 mL7.5912 mL
5 mM0.1518 mL0.7591 mL1.5182 mL
10 mM0.0759 mL0.3796 mL0.7591 mL

For shipping, evaluation sample solutions are typically shipped with blue ice, while other sizes may be shipped at room temperature or with blue ice upon request .

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